

# Commercial Availability and Applications of 6-Iodoquinoxaline: A Technical Guide

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## Compound of Interest

Compound Name: 6-Iodoquinoxaline

Cat. No.: B1346120

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## Introduction

**6-Iodoquinoxaline** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoxaline core with an iodine substituent, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This technical guide provides a comprehensive overview of the commercial availability of **6-iodoquinoxaline**, its synthesis, and key experimental protocols for its derivatization, with a focus on its application in the development of therapeutic and diagnostic agents.

## Chemical Properties and Identification

Property	Value
CAS Number	50998-18-0[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> IN <sub>2</sub> [1]
Molecular Weight	256.05 g/mol [3]
Appearance	Typically a crystalline solid[1]
Solubility	Moderately soluble in organic solvents, limited solubility in water[1]
SMILES	IC1=CC2=C(C=C1)N=CC=N2[1]
InChI Key	NWQDPVJVUFEWLG-UHFFFAOYSA-N[1]

## Commercial Availability and Suppliers

**6-Iodoquinoxaline** is commercially available from several chemical suppliers in various purities and quantities. The table below summarizes the offerings from a selection of vendors. Prices are subject to change and should be confirmed with the respective suppliers.

Supplier	Purity	Available Quantities	Price (EUR, approx.)
CymitQuimica	97%	100mg, 250mg, 1g, 5g	€34, €56, €152, €407
Apollo Scientific (via CymitQuimica)	Not Specified	100mg, 250mg, 1g, 5g, 25g	€32, €49, €156, €501, €2180
Adamas Reagent, Ltd.	98%+	1g, 5g, 10g, 25g, 50g, 100g, 1kg, 25kg	Price on request
Sigma-Aldrich (Ambeed, Inc.)	Not Specified	Inquire	Price on request
Sigma-Aldrich (ChemScene LLC)	Not Specified	Inquire	Price on request

## Experimental Protocols

## Synthesis of 6-Iodoquinoxaline

A common method for the synthesis of **6-iodoquinoxaline** involves the condensation of 4-iodo-1,2-benzenediamine with glyoxal.<sup>[2]</sup>

Materials:

- 4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol)
- Glyoxal (40% aqueous solution, 2.25 mL)
- Acetic acid (1 mL)
- Ethanol (20 mL)
- Ethyl acetate
- Hexane
- Silica gel

Procedure:

- In a round-bottom flask, dissolve 4-iodo-1,2-benzenediamine in a mixture of ethanol and acetic acid.
- Add the 40% aqueous solution of glyoxal to the reaction mixture.
- Heat the mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to dilute the mixture and perform an extraction with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a 1:1 (v/v) mixture of hexane and ethyl acetate as the eluent.
- The final product, **6-iodoquinoxaline**, is obtained as a solid (0.323 g, 64% yield).[\[2\]](#)

## Synthesis of N-Substituted Quinoxaline-2-Carboxamides

**6-Iodoquinoxaline** can be further functionalized. A key transformation is the introduction of a carboxamide group at the 2-position, which is a common feature in biologically active molecules. This often involves the synthesis of a quinoxaline-2-carboxylic acid intermediate, followed by amidation. The following is a general procedure for the amidation step.

### Materials:

- Quinoxaline-2-carboxylic acid derivative (e.g., **6-iodoquinoxaline-2-carboxylic acid**) (2 mmol)
- Oxalyl chloride (2 mmol)
- Anhydrous Dichloromethane (DCM)
- Dimethylformamide (DMF) (catalytic amount)
- Corresponding amine (e.g., N,N-diethylethylenediamine)

### Procedure:

- Dissolve the quinoxaline-2-carboxylic acid derivative in anhydrous DCM with stirring.
- In a separate flask, prepare a solution of oxalyl chloride in anhydrous DCM.
- Add the oxalyl chloride solution to the carboxylic acid solution.
- Add a catalytic amount (e.g., two drops) of DMF to the reaction mixture to initiate the formation of the acid chloride.
- After the activation of the carboxylic acid, add the desired amine to the reaction mixture.
- Stir the reaction at room temperature until completion, as monitored by TLC.

- Upon completion, wash the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid chloride and quench the reaction.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

## Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of **6-iodoquinoxaline** serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds.

General Procedure for Suzuki-Miyaura Coupling: This reaction couples **6-iodoquinoxaline** with an organoboron compound.

Materials:

- **6-Iodoquinoxaline** (1 equivalent)
- Arylboronic acid (1.0-1.5 equivalents)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd/C) (0.01-0.05 equivalents)
- Base (e.g., Na<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, Amberlite IRA-400(OH))
- Solvent system (e.g., water/ethanol, DME/water)

Procedure:

- In a reaction vessel, combine **6-iodoquinoxaline**, the arylboronic acid, the base, and the solvent system.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

- Add the palladium catalyst to the reaction mixture.
- Heat the reaction mixture (e.g., to 60°C) with vigorous stirring for one to several hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and perform a suitable workup, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with brine.
- Dry the organic layer, concentrate it, and purify the product by column chromatography.

General Procedure for Sonogashira Coupling: This reaction couples **6-iodoquinoxaline** with a terminal alkyne.

Materials:

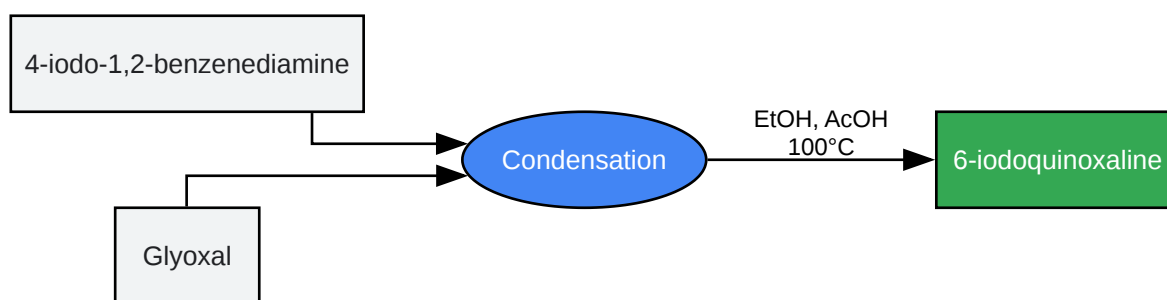
- **6-Iodoquinoxaline** (1 equivalent)
- Terminal alkyne (1.0-1.5 equivalents)
- Palladium catalyst (e.g., PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>)
- Copper(I) cocatalyst (e.g., CuI) (optional, for traditional Sonogashira)
- Amine base (e.g., triethylamine, diethylamine)
- Solvent (e.g., THF, DMF)

Procedure:

- To a solution of **6-iodoquinoxaline** and the terminal alkyne in the chosen solvent, add the amine base.
- Add the palladium catalyst and, if applicable, the copper(I) cocatalyst.
- Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC).

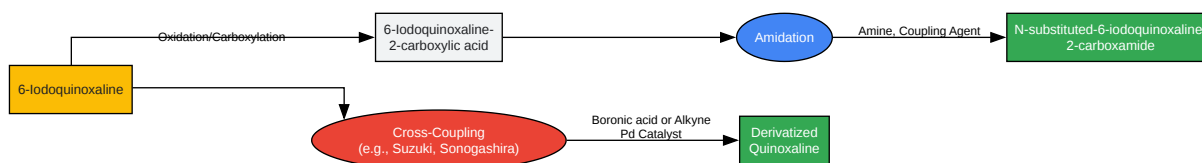
- Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or a saturated ammonium chloride solution.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

## Visualizations



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Caption: Synthesis of **6-iodoquinoxaline** via condensation.



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Caption: Derivatization pathways of **6-iodoquinoxaline**.

## Applications in Drug Discovery and Development

**6-Iodoquinoxaline** and its derivatives have emerged as promising scaffolds in drug discovery. Notably, they have been investigated for their potential in the diagnosis and treatment of melanoma. Radioiodinated derivatives, such as N-(2-diethylaminoethyl)-**6-iodoquinoxaline**-2-carboxamide ( $[^{125/131}\text{I}]\text{ICF01012}$ ), have been synthesized for melanin-targeted radionuclide

imaging and therapy.[1] The quinoxaline core, combined with specific side chains, exhibits high and specific binding to melanin in melanoma cells.[1] This targeting ability allows for the delivery of radioactive isotopes (e.g., Iodine-125, Iodine-131) directly to tumor sites for both imaging (SPECT) and therapeutic purposes.[1] The versatility of the **6-iodoquinoxaline** core allows for the synthesis of a variety of analogs to optimize pharmacokinetic properties and therapeutic efficacy.

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## References

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